molecular formula C13H15ClN4O3 B13104037 Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B13104037
M. Wt: 310.73 g/mol
InChI Key: AXGFFVLPMAHGLE-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the morpholino group and the chloro substituent enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the morpholino group enhances its binding affinity and specificity, while the chloro substituent can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-5-morpholinoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 7-chloro-5-piperidinoimidazo[1,2-c]pyrimidine-2-carboxylate
  • Ethyl 7-chloro-5-morpholinoimidazo[1,2-d]pyrimidine-2-carboxylate

Uniqueness

Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H15ClN4O3

Molecular Weight

310.73 g/mol

IUPAC Name

ethyl 7-chloro-5-morpholin-4-ylimidazo[1,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H15ClN4O3/c1-2-21-12(19)9-8-18-11(15-9)7-10(14)16-13(18)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3

InChI Key

AXGFFVLPMAHGLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(N=C2N3CCOCC3)Cl

Origin of Product

United States

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